molecular formula C8H18N2 B3332500 N,N,4-Trimethylpiperidin-4-amine CAS No. 900803-76-1

N,N,4-Trimethylpiperidin-4-amine

Cat. No.: B3332500
CAS No.: 900803-76-1
M. Wt: 142.24
InChI Key: KAFVUPUKCZHWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N,4-Trimethylpiperidin-4-amine” is a tertiary amine that has gained significant attention in various fields of research and industry due to its unique physical and chemical properties. It is also known as TMP or DMKeT. The compound is available in the form of a powder .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H18N2 . The InChI code is 1S/C8H18N2.2ClH/c1-8(10(2)3)4-6-9-7-5-8;;/h9H,4-7H2,1-3H3;2*1H .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . The molecular weight is 142.24 g/mol. The compound is a dihydrochloride salt .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

It is known that this compound is a derivative of clozapine, which interacts with various enzymes and proteins in the body

Cellular Effects

As a derivative of clozapine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Metabolic Pathways

It is known that fentanyl, a structurally similar compound, is mainly metabolized in the liver by CYP3A4 into norfentanyl through oxidative N-dealkylation at the piperidine ring by hepatic CYP3A4 and 3A5 isoenzymes

Properties

IUPAC Name

N,N,4-trimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(10(2)3)4-6-9-7-5-8/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFVUPUKCZHWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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